molecular formula C10H7ClN2O3S2 B3038917 5-[(3-chlorophenyl)sulfonyl]-2-thioxo-2,3-dihydropyrimidin-4(1H)-one CAS No. 931335-25-0

5-[(3-chlorophenyl)sulfonyl]-2-thioxo-2,3-dihydropyrimidin-4(1H)-one

Cat. No.: B3038917
CAS No.: 931335-25-0
M. Wt: 302.8 g/mol
InChI Key: RBNMYYDEAQXRIH-UHFFFAOYSA-N
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Description

5-[(3-chlorophenyl)sulfonyl]-2-thioxo-2,3-dihydropyrimidin-4(1H)-one is a chemical compound that belongs to the class of sulfonyl-substituted dihydropyrimidinones. This compound is characterized by the presence of a chlorophenyl group attached to a sulfonyl moiety, which is further connected to a thioxo-dihydropyrimidinone core. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(3-chlorophenyl)sulfonyl]-2-thioxo-2,3-dihydropyrimidin-4(1H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Chlorophenyl Sulfonyl Intermediate: The synthesis begins with the chlorination of a phenyl sulfonyl precursor to introduce the chlorine atom at the desired position on the phenyl ring.

    Cyclization to Form the Dihydropyrimidinone Core: The chlorophenyl sulfonyl intermediate is then reacted with a thiourea derivative under acidic conditions to promote cyclization, resulting in the formation of the dihydropyrimidinone core.

    Thioxo Group Introduction:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-[(3-chlorophenyl)sulfonyl]-2-thioxo-2,3-dihydropyrimidin-4(1H)-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur or nitrogen atoms in the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups onto the phenyl ring.

Scientific Research Applications

5-[(3-chlorophenyl)sulfonyl]-2-thioxo-2,3-dihydropyrimidin-4(1H)-one has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-[(3-chlorophenyl)sulfonyl]-2-thioxo-2,3-dihydropyrimidin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound can inhibit or modulate the activity of enzymes, receptors, or other proteins, leading to its observed biological effects. For example, it may inhibit key enzymes involved in microbial growth or cancer cell proliferation, thereby exerting its antimicrobial or anticancer activities.

Comparison with Similar Compounds

Similar Compounds

    5-(4-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide: This compound shares a similar sulfonyl and chlorophenyl structure but differs in the core heterocycle.

    2,3,4,5-tetrahydro-1H-pyrido-[4,3-b]indole derivatives: These compounds also contain sulfonyl groups and are studied for their antitumor properties.

Uniqueness

The uniqueness of 5-[(3-chlorophenyl)sulfonyl]-2-thioxo-2,3-dihydropyrimidin-4(1H)-one lies in its specific combination of functional groups and its potential for diverse biological activities. Its structure allows for various chemical modifications, making it a versatile compound for research and development.

Biological Activity

5-[(3-Chlorophenyl)sulfonyl]-2-thioxo-2,3-dihydropyrimidin-4(1H)-one is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article reviews the compound's synthesis, biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

Synthesis

The synthesis of this compound typically involves the reaction of 3-chlorobenzenesulfonyl isocyanate with appropriate thioxo precursors. The resulting compound can be characterized using various spectroscopic methods including NMR and FT-IR, confirming the presence of functional groups critical for its biological activity.

Biological Activity Overview

The biological activities of this compound have been extensively studied, demonstrating its potential in various therapeutic areas:

  • Antimicrobial Activity : Studies have shown that this compound exhibits significant antibacterial properties against a range of bacterial strains. For instance, it has been reported to have an IC50 value of 2.14 µM against specific bacterial strains, indicating potent activity compared to standard drugs .
  • Enzyme Inhibition : The compound acts as an inhibitor for several enzymes, including acetylcholinesterase (AChE) and urease. The inhibition of AChE is particularly noteworthy as it suggests potential applications in treating neurological disorders such as Alzheimer's disease. Its IC50 values for AChE inhibition range from 0.63 µM to 6.28 µM depending on the structural modifications made .
  • Antiviral Activity : Preliminary studies indicate that derivatives of this compound may possess antiviral properties, particularly against viruses like HIV and HCV. Its mechanism appears to involve the inhibition of viral replication processes .

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Enzyme Binding : Molecular docking studies suggest that the compound binds effectively to the active sites of target enzymes, disrupting their function. This has been confirmed through binding affinity assays with bovine serum albumin (BSA), which showed strong interactions .
  • Cellular Uptake : The lipophilicity introduced by the chlorophenyl sulfonyl group enhances cellular uptake, allowing for greater bioavailability and efficacy within biological systems .
  • Reactive Oxygen Species (ROS) Modulation : Some studies indicate that this compound may influence oxidative stress pathways, potentially leading to apoptosis in cancer cells through ROS generation .

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/EnzymeIC50 Value (µM)Reference
AntibacterialVarious bacterial strains2.14
AChE InhibitionHuman AChE0.63 - 6.28
Urease InhibitionUrease enzyme1.21 - 6.28
AntiviralHIV/HCVNot specified

Properties

IUPAC Name

5-(3-chlorophenyl)sulfonyl-2-sulfanylidene-1H-pyrimidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClN2O3S2/c11-6-2-1-3-7(4-6)18(15,16)8-5-12-10(17)13-9(8)14/h1-5H,(H2,12,13,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBNMYYDEAQXRIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)S(=O)(=O)C2=CNC(=S)NC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>45.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49731945
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-[(3-chlorophenyl)sulfonyl]-2-thioxo-2,3-dihydropyrimidin-4(1H)-one
Reactant of Route 2
5-[(3-chlorophenyl)sulfonyl]-2-thioxo-2,3-dihydropyrimidin-4(1H)-one
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5-[(3-chlorophenyl)sulfonyl]-2-thioxo-2,3-dihydropyrimidin-4(1H)-one
Reactant of Route 4
5-[(3-chlorophenyl)sulfonyl]-2-thioxo-2,3-dihydropyrimidin-4(1H)-one
Reactant of Route 5
5-[(3-chlorophenyl)sulfonyl]-2-thioxo-2,3-dihydropyrimidin-4(1H)-one
Reactant of Route 6
5-[(3-chlorophenyl)sulfonyl]-2-thioxo-2,3-dihydropyrimidin-4(1H)-one

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